molecular formula C10H19NO4 B2974094 N-Boc-beta-alanine ethyl ester CAS No. 88574-53-2

N-Boc-beta-alanine ethyl ester

Cat. No.: B2974094
CAS No.: 88574-53-2
M. Wt: 217.265
InChI Key: PARMXQJJKOUVHS-UHFFFAOYSA-N
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Description

N-Boc-beta-alanine ethyl ester is a chemical compound that belongs to the class of N-Boc-protected amino acid esters. The Boc (tert-butoxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly useful in peptide synthesis and other organic reactions due to its stability and ease of removal under mild acidic conditions.

Mechanism of Action

Target of Action

It is known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of metabolic pathways.

Mode of Action

Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate is a tert-butyloxycarbonyl (Boc)-protected amino acid derivative . The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides. It protects the reactive amino group during peptide bond formation, preventing unwanted side reactions . After the peptide synthesis, the Boc group can be removed under acidic conditions to reveal the original amino group .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related metabolic pathways .

Pharmacokinetics

Its pharmacokinetic properties may be influenced by its chemical structure, including its molecular weight and the presence of the boc group .

Result of Action

As a boc-protected amino acid derivative, it may be involved in the synthesis of peptides, which can have various biological effects depending on their sequence and structure .

Action Environment

The action, efficacy, and stability of Ethyl 3-([(tert-butoxy)carbonyl]amino)propanoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, factors such as temperature and the presence of other chemicals can also influence its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-beta-alanine ethyl ester can be synthesized through several methods. One common approach involves the reaction of beta-alanine with di-tert-butyl dicarbonate (Boc2O) to form N-Boc-beta-alanine, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid or trimethylchlorosilane . The reaction conditions typically involve room temperature and anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the protection of beta-alanine with Boc2O, followed by esterification with ethanol. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Boc-beta-alanine ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Deprotected amines or other functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-alpha-alanine ethyl ester: Similar in structure but with the Boc group attached to the alpha position.

    N-Cbz-beta-alanine ethyl ester: Uses a different protecting group (carbobenzyloxy) instead of Boc.

    N-Fmoc-beta-alanine ethyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group.

Uniqueness

N-Boc-beta-alanine ethyl ester is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection of amine groups are required .

Biological Activity

N-Boc-beta-alanine ethyl ester is a derivative of beta-alanine, a non-essential amino acid that plays a significant role in various biological processes. The N-Boc (tert-butoxycarbonyl) protection allows for the selective manipulation of the amino group, making it a useful compound in medicinal chemistry and peptide synthesis. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and mechanisms of action based on diverse research findings.

This compound is characterized by its structural formula:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2
  • Molecular Weight : 143.18 g/mol
  • CAS Number : 3303-84-2

This compound features a beta-alanine backbone with an ethyl ester and a Boc protective group on the amino functionality, enhancing its stability and reactivity in synthetic applications.

Cytotoxicity

Recent studies have demonstrated that derivatives of N-Boc-beta-alanine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to N-Boc-beta-alanine showed IC50 values ranging from 7.1 μM to 132.6 nM against different cancer cell lines, indicating potent anticancer activity through apoptosis induction and cell cycle arrest mechanisms .

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA5497.30 ± 0.07Induces apoptosis via p53 pathway
Compound 20MCF-7132.6Selective cytotoxicity, low impact on normal cells
Compound from studySK-OV-37.1Apoptosis induction via Bcl-2 family regulation

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by modulating Bcl-2 family proteins, leading to increased Bax expression and decreased Bcl-xl levels .
  • Cell Cycle Arrest : Studies indicate that N-Boc derivatives can cause cell cycle arrest at the G2 phase, which is critical for preventing cancer cell proliferation .
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties, which may contribute to their cytotoxic effects by reducing oxidative stress within cancer cells .

Study on Cancer Stem Cells

A notable study investigated the effect of N-Boc-beta-alanine derivatives on cancer stem cells (CSCs). The findings revealed that these compounds could suppress CSCs by inhibiting Akt signaling pathways, thereby enhancing the efficacy of conventional chemotherapy agents like cisplatin . This suggests a dual action where N-Boc-beta-alanine not only targets bulk tumor cells but also addresses the more resilient CSC population.

Muscle Performance Enhancement

In addition to its anticancer properties, beta-alanine supplementation (in its free form) has been associated with increased muscle carnosine content, which enhances exercise performance. While this study did not directly assess this compound, it underscores the biological relevance of beta-alanine in muscle physiology .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMXQJJKOUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.